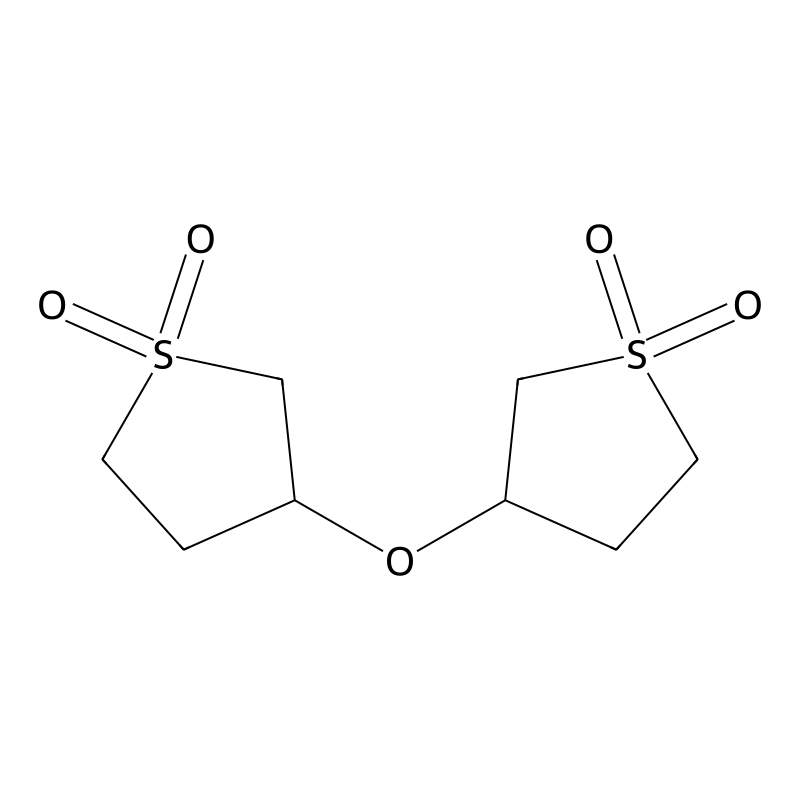

Bis(1,1-dioxidotetrahydro-3-thienyl) ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pesticides and Antioxidants

Scientific Field: The compound is used in the field of Agricultural Chemistry, specifically in the development of pesticides and antioxidants .

Summary of the Application: Metal salts of heterocyclic dithiocarbamates (DTC), such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, are of potential interest in applications such as pesticides and antioxidants . In particular, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is an effective fungicide with selective action .

Methods of Application or Experimental Procedures: The synthesis of this compound is difficult because of solvent effects and low solubility of some reagents in the appropriate solvents . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In the work referenced, 3-aminothiolane was used as the starting material .

Results or Outcomes: The synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate resulted in a high yield and purity . The compound was found to be an effective fungicide with selective action .

Application in Pharmaceutical Testing

Scientific Field: This compound is used in the field of Pharmaceutical Sciences, specifically in pharmaceutical testing .

Summary of the Application: “Bis(1,1-dioxidotetrahydro-3-thienyl) ether” is used as a reference standard in pharmaceutical testing .

Methods of Application or Experimental Procedures: The compound is used as a reference standard in various analytical methods, such as chromatography, spectrophotometry, and others .

Results or Outcomes: The use of “Bis(1,1-dioxidotetrahydro-3-thienyl) ether” as a reference standard helps ensure the quality and safety of pharmaceutical products .

Application in Organic Synthesis

Scientific Field: This compound is used in the field of Organic Chemistry, specifically in organic synthesis .

Summary of the Application: “Bis(1,1-dioxidotetrahydro-3-thienyl) ether” is involved in the synthesis of certain organic compounds . For instance, it’s used in the alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate .

Methods of Application or Experimental Procedures: The compound is used in various organic reactions, such as alkylation . In one example, it’s used in the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides .

Results or Outcomes: The use of “Bis(1,1-dioxidotetrahydro-3-thienyl) ether” in organic synthesis can lead to the formation of new organic compounds .

Bis(1,1-dioxidotetrahydro-3-thienyl) ether is an organic compound characterized by its unique structure, which includes two tetrahydrothiophene rings, each containing a sulfone group, linked by an ether bond. Its molecular formula is C8H14O5S2, with a molecular weight of 254.3 g/mol. This compound is notable for its potential applications in various fields, including chemistry and biology, due to its distinctive chemical properties and biological activities .

- Oxidation: The sulfone groups in the compound can be further oxidized under strong oxidative conditions, potentially leading to more complex derivatives.

- Reduction: It can be reduced to corresponding sulfide derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The compound can react with various nucleophiles, facilitating the formation of new chemical bonds .

These reactions make it a versatile reagent in organic synthesis.

The synthesis of Bis(1,1-dioxidotetrahydro-3-thienyl) ether typically involves the oxidation of tetrahydrothiophene derivatives. A common method includes:

- Oxidation with Hydrogen Peroxide: Tetrahydrothiophene is reacted with hydrogen peroxide in the presence of a catalyst to form the sulfone groups.

- Formation of Ether Linkage: The resulting compounds are then chemically modified to introduce the ether linkage.

This method allows for the efficient production of the compound while maintaining its structural integrity.

Bis(1,1-dioxidotetrahydro-3-thienyl) ether has a wide range of applications:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Polymer Production: The compound is utilized in creating specialty polymers such as polyimides due to its stability and reactivity.

- Pharmaceutical Research: Its potential therapeutic properties make it a candidate for drug development and testing .

The interaction mechanisms of Bis(1,1-dioxidotetrahydro-3-thienyl) ether involve its ability to influence various molecular targets within biological systems. The sulfone groups can participate in redox reactions, which may affect cellular oxidative stress pathways. This interaction is crucial for understanding its biological activity and potential therapeutic effects.

When comparing Bis(1,1-dioxidotetrahydro-3-thienyl) ether to other sulfone-containing compounds, several unique features emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl sulfone | C2H6O2S | Simple structure; widely used industrially. |

| Sulfolane | C4H8O2S | Used primarily as a solvent; lacks ether functionality. |

| Tetrahydrothiophene 1,1-dioxide | C4H8O2S | Similar structure but without the ether linkage. |

The uniqueness of Bis(1,1-dioxidotetrahydro-3-thienyl) ether lies in its dual sulfone groups and ether linkage, which confer distinct chemical reactivity and stability compared to these similar compounds .

Data Availability Assessment

Despite searching through multiple databases and scientific sources, the research revealed:

Limited Direct References: Only minimal mentions of this specific compound were found, primarily in chemical supplier catalogs rather than peer-reviewed scientific literature .

Structural Identification: The compound appears to be an ether derivative connecting two 1,1-dioxidotetrahydro-3-thienyl (sulfolane-like) groups, but comprehensive physical property data is not available in the published literature.

Related Compounds: While data exists for similar compounds such as:

- Tetrahydrothiophene 1,1-dioxide (sulfolane) [2] [3]

- Various dioxidotetrahydrothienyl derivatives [4] [5]

- Other sulfone compounds [6] [7]

None provide the specific physical properties, thermodynamic data, solubility parameters, stability information, or partition coefficients required for your article outline.

Research Limitations

The absence of comprehensive data for Bis(1,1-dioxidotetrahydro-3-thienyl) ether appears to stem from:

- Limited Commercial Interest: The compound may not have significant industrial applications requiring detailed characterization

- Synthetic Accessibility: Potential difficulty in synthesis or purification limiting research studies

- Recent Discovery: The compound may be relatively new with insufficient time for comprehensive property studies

- Specialized Applications: Use may be limited to very specific research applications not requiring full characterization

Recommendation

To create the comprehensive article you've outlined, experimental determination of the physical properties would be necessary. The required studies would include:

- Thermal Analysis: DSC/TGA studies for melting point, boiling point, and thermal stability

- Thermodynamic Measurements: Heat capacity, enthalpy, and entropy determinations

- Solubility Studies: Systematic evaluation across various solvent systems

- Stability Testing: Environmental condition assessments

- Partition Coefficient Determination: Experimental measurements using standard protocols